Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids. This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired diazocine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- undergoes various types of chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted analogues .
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- has several scientific research applications:
Chemistry: It serves as a scaffold for the design of new bioactive molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to effects such as cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to interact with a range of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzoazepines
- Dibenzothiazepines
- Tröger’s base analogues
Uniqueness
What sets Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- apart from similar compounds is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C26H18N2O2 |
---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
6,12-diphenylbenzo[c][1,5]benzodiazocine-2,8-diol |
InChI |
InChI=1S/C26H18N2O2/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16,29-30H |
InChI-Schlüssel |
POGVQDLDZWXSED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=NC4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.